N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide
Description
“N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide” is a heterocyclic compound featuring a benzofuran core fused with a 6-ethyl-substituted chromen-2-one (coumarin) moiety. The chromen-2-one (coumarin) system is known for diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties . The ethyl group at position 6 of the chromen ring likely contributes to lipophilicity, influencing membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-3-13-8-9-18-15(10-13)16(11-19(24)25-18)21-20(22-12(2)23)14-6-4-5-7-17(14)26-21/h4-11H,3H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTHNGUUWMGSNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide typically involves multiple steps, starting with the formation of the coumarin core. One common approach is the Knoevenagel condensation reaction, which involves the reaction of a coumarin derivative with an appropriate amine under acidic conditions. The reaction conditions often require the use of strong acids or bases, and the reaction is typically carried out at elevated temperatures to ensure completion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvent, catalyst, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact. Industrial production also emphasizes the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions: N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups, such as hydroxyl or carboxyl groups.
Reduction: Reduction reactions can be used to convert the compound into its corresponding saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents at various positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution reactions may involve amines or alkoxides.
Major Products Formed:
Oxidation Products: Hydroxylated or carboxylated derivatives.
Reduction Products: Saturated analogs of the coumarin core.
Substitution Products: Derivatives with various substituents at different positions on the coumarin ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound's anticoagulant and anti-inflammatory properties make it a candidate for drug development.
Industry: It is used in the production of fragrances, flavorings, and dyes due to its aromatic properties.
Mechanism of Action
The mechanism by which N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in inflammatory and coagulation pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, coagulation, and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related compounds highlights key differences in core scaffolds, substituents, and biological activities:
Structural and Functional Analogues
Key Structural Differences and Implications
Core Heterocycles: Benzofuran-Chromen vs. Benzothiazole vs.
Substituent Effects: The 6-ethyl group on the chromen ring in the target compound may increase lipophilicity compared to nitro or trifluoromethyl groups in analogs, influencing bioavailability . Acetamide Variations: Anticonvulsant benzofurans () feature bulky amino substituents (e.g., cyclohexyl(methyl)amino), whereas the target compound’s simpler acetamide group may reduce steric hindrance for target engagement .
Biological Activity Trends: Antibacterial vs. Anticonvulsant: Naphthofuran derivatives with nitro groups () show antibacterial activity, likely due to electrophilic interactions with bacterial enzymes. In contrast, benzofuran-chromen hybrids may align more with anticonvulsant mechanisms seen in , where coumarin derivatives modulate ion channels . Receptor Specificity: Pyridazinone derivatives () act as FPR2 agonists via calcium signaling, suggesting that the target compound’s chromen ring—if retaining similar electron density—could interact with analogous pathways .
Pharmacological Potential and Limitations
- Hypothesized Mechanisms : The chromen-2-one moiety may confer antioxidant or anti-inflammatory effects, while the benzofuran-acetamide structure could mimic anticonvulsant scaffolds in .
- Limitations : Without direct activity data, predictions remain speculative. The ethyl group’s metabolic susceptibility (e.g., oxidation to carboxylic acid) could require structural optimization for drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
